N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide
Description
N,1-Dimethyl-1H-1,2,3-benzotriazole-5-carboxamide (molecular formula: C₈H₈N₄O) is a benzotriazole derivative characterized by a methyl group at the N1 position and a carboxamide substituent at the C5 position of the benzotriazole core. The compound’s structure is defined by the SMILES notation CNC(=O)C1=CC2=NNN=C2C=C1 and InChIKey FQVIETWSZAGFSK-UHFFFAOYSA-N . The benzotriazole scaffold is known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for other heterocycles like indoles or benzimidazoles .
Properties
IUPAC Name |
N,1-dimethylbenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-10-9(14)6-3-4-8-7(5-6)11-12-13(8)2/h3-5H,1-2H3,(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDGMIKRUDBMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of 1H-1,2,3-benzotriazole with dimethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -10°C to 30°C.
Substitution: Various nucleophiles such as halides or amines; temperatures ranging from 20°C to 80°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, while substitution reactions can produce a variety of substituted benzotriazoles .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have demonstrated the potential of N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide as an antiviral agent. It has shown activity against coronaviruses, specifically inhibiting the main protease (Mpro) with an IC50 value of 1.95 μM. This indicates its potential as a broad-spectrum antiviral compound .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. For instance, derivatives of benzotriazole have been synthesized that display good to moderate antibacterial and antifungal activities. These compounds were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .
Antiparasitic Activity
In addition to its antibacterial properties, this compound has been evaluated for its antiparasitic effects. Specific derivatives have shown efficacy against protozoan parasites such as Trypanosoma cruzi, with dose-dependent inhibitory effects observed .
Material Science Applications
UV Absorption and Stabilization
Benzotriazole compounds are widely recognized for their effectiveness as UV absorbers and light stabilizers in polymers and coatings. This compound can be utilized to enhance the durability of materials exposed to sunlight by preventing photodegradation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for the introduction of different substituents to tailor its properties for specific applications. This flexibility in synthesis contributes to its versatility in research and industrial applications.
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Medicinal Chemistry | Antiviral (SARS-CoV Mpro inhibitor) | IC50 = 1.95 μM |
| Antimicrobial | Antibacterial and antifungal | Effective against Gram-positive/negative bacteria |
| Antiparasitic | Inhibition of Trypanosoma cruzi | Dose-dependent activity observed |
| Material Science | UV absorber/light stabilizer | Enhances durability of polymers |
Case Studies
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of benzotriazole derivatives, this compound was found to significantly inhibit viral replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral activity .
Case Study 2: Antimicrobial Activity
Research conducted on various benzotriazole derivatives included testing against clinical strains of bacteria such as Staphylococcus aureus. This compound demonstrated effective inhibition comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents, core heterocycles, and functional groups, leading to differences in physicochemical and pharmacokinetic properties. Key comparisons include:
Notes:
- *Predicted logP for N-(4-fluorophenyl)-1-isopropyl analog based on structural analogs .
- DIC’s imidazole-triazeno core contrasts with benzotriazole but shares carboxamide functionality .
Pharmacokinetic and Metabolic Profiles
- N,1-Dimethyl-1H-benzotriazole-5-carboxamide: No metabolic data available, but collision cross-section values () suggest moderate plasma protein binding.
- DIC : Rapid N-demethylation in humans (21.4% excreted as CO₂ in 6 hrs) mediated by hepatic enzymes .
- Fluorophenyl Analog : Higher molecular weight (C₁₆H₁₅FN₄O) may reduce blood-brain barrier permeability compared to the smaller dimethyl analog .
Biological Activity
N,1-Dimethyl-1H-1,2,3-benzotriazole-5-carboxamide is a compound belonging to the benzotriazole family, known for its diverse biological activities. The benzotriazole scaffold has been extensively studied for its potential in various therapeutic applications, including antiviral, antibacterial, and antiparasitic activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and structure-activity relationships (SAR).
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzotriazole derivatives. In particular, N-substituted benzotriazoles have shown significant activity against various viruses. For instance, derivatives similar to this compound were evaluated for their efficacy against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. The effective concentration (EC50) values for these compounds ranged between 6 and 18.5 µM .
The mechanism of action for these compounds primarily involves interference with viral attachment and entry into host cells. For example, a related compound demonstrated protective effects on Vero cells infected with CVB5 by significantly reducing apoptosis rates in treated cells compared to untreated controls . This suggests that this compound may exert its antiviral effects by modulating early stages of viral infection.
Table 1: Antiviral Efficacy of Benzotriazole Derivatives
| Compound | Virus | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 18e | CVB5 | 12.4 | Inhibition of viral attachment |
| Compound 43a | CVB5 | 9 | Inhibition of viral attachment |
| N,N-Dimethyl-BT | RSV | 20 | Interference with viral replication |
Antibacterial Activity
Benzotriazoles have also been explored for their antibacterial properties. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often attributed to the presence of hydrophobic groups that enhance membrane permeability and disrupt bacterial cell integrity .
Case Study: Antibacterial Efficacy
In a study evaluating various benzotriazole derivatives against Staphylococcus aureus strains (including MRSA), several compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin .
Table 2: Antibacterial Efficacy of Selected Benzotriazoles
| Compound | Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | MRSA | 12.5 | Bactericidal |
| Compound B | MSSA | 25 | Bacteriostatic |
| N,N-Dimethyl-BT | E. coli | 15 | Bactericidal |
Antiparasitic Activity
The antiparasitic effects of benzotriazole derivatives have also been documented. For instance, N-benzenesulfonylbenzotriazoles demonstrated significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that these compounds could reduce parasite viability by over 50% at specific concentrations .
Table 3: Antiparasitic Efficacy
| Compound | Parasite | Concentration (µg/mL) | Effectiveness (%) |
|---|---|---|---|
| N-benzenesulfonyl-BT | T. cruzi (epimastigote) | 25 | 50 |
| N-benzenesulfonyl-BT | T. cruzi (trypomastigote) | 50 | 95 |
Structure-Activity Relationships (SAR)
The biological activity of benzotriazole derivatives is significantly influenced by their structural features. Modifications in substituents on the benzotriazole ring can enhance or diminish biological efficacy. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
